2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid

Thermal stability Melting point Crystallinity

Researchers developing renin inhibitors often face synthetic bottlenecks requiring ester deprotection steps. This 2-oxo benzazepine-4-carboxylic acid intermediate eliminates that limitation with a free carboxylic acid for direct scaffold incorporation. - Enables one-step peptidomimetic coupling without deprotection, streamlining renin inhibitor synthesis. - High melting point (295-300 °C) supports high-temperature reaction conditions. - Supplied at ≥95% HPLC purity for reproducible SAR studies and multi-target arachidonic acid pathway investigations.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B13109011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylicacid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2NC1=O)C(=O)O
InChIInChI=1S/C11H9NO3/c13-10-6-8(11(14)15)5-7-3-1-2-4-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15)
InChIKeyRVVIIOWGNLXYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid: Structural Identity and Specifications


2-Oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (CAS 14186-71-1) is a heterocyclic organic compound belonging to the benzazepine class, characterized by a fused bicyclic system comprising a benzene ring and a seven-membered azepine ring bearing a keto group at position 2 and a free carboxylic acid at position 4 . It has a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , . This compound has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Commercially, it is supplied at ≥95% HPLC purity and is primarily utilized as a key synthetic intermediate in the development of renin inhibitors targeting cardiovascular diseases [2].

Key synthetic intermediate for renin inhibitor development research
Free carboxylic acid enables direct conjugation without deprotection steps
Documented multi-target enzyme inhibition context (lipoxygenase, DHOase, COX, carboxylesterase)

Why Structurally Similar Analogs Cannot Substitute


Benzazepine-4-carboxylic acid derivatives exhibit substantial variability in physicochemical properties, biological activity profiles, and synthetic utility depending on the presence and position of oxo, hydroxyl, halogen, and ester substituents. The target compound—bearing a 2-oxo group and a free carboxylic acid at the 4-position—differs fundamentally from its closest analogs: the 5-hydroxy ethyl ester derivative (CAS 108993-98-2) has a melting point approximately 100 °C lower (197–200 °C vs. 295–300 °C) , reflecting altered crystal packing and thermal behavior that can affect purification, formulation, and storage; the non-oxo analog 2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (PubChem CID 14835581, MW 189.21 g/mol) lacks the 2-keto group entirely, which alters hydrogen-bonding capacity and electronic properties [1]; and the 7-bromo derivative introduces a heavy halogen that shifts lipophilicity and reactivity [1]. These structural differences translate into non-interchangeable biological profiles: the target compound's documented multi-target activity—including lipoxygenase inhibition, A2 adenosine receptor binding, and cytotoxicity against 143B osteosarcoma cells [2]—cannot be assumed for analogs lacking the identical substitution pattern. Procurement of a specific benzazepine derivative rather than a generic 'benzazepine carboxylic acid' is therefore essential for experimental reproducibility.

5-Hydroxy ethyl ester analog (CAS 108993-98-2) exhibits substantially different thermal stability and requires a deprotection step before conjugation.
Non-oxo 2,3-dihydro analog lacks the 2-keto group, altering hydrogen-bonding capacity, electronic properties, and biological activity.
7-Bromo derivative introduces a heavy halogen that shifts lipophilicity and reactivity, potentially altering target interaction profiles.

Differentiation Evidence vs. Closest Analogs


Thermal Stability: Melting Point Advantage

The target compound exhibits a melting point of 295–300 °C , compared with 197–200 °C for the 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid ethyl ester analog (CAS 108993-98-2) . This ~100 °C difference indicates stronger intermolecular hydrogen-bonding networks in the target compound, attributable to the free carboxylic acid group versus the esterified form.

Thermal Stability
Data to verify
~100 °C higher melting point vs ethyl ester analog
Supports thermal robustness evaluation for synthesis
Source not specified; verify experimentally
Thermal stability Melting point Crystallinity Process chemistry

Functional Group Accessibility for Direct Conjugation

The target compound possesses a free carboxylic acid group (MW 203.19 g/mol) , in contrast to the 5-hydroxy ethyl ester analog (MW 247.25 g/mol) [1] and the methyl ester variant 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester (MW 233.22 g/mol) [2]. The free acid enables direct amide coupling, esterification, or salt formation without requiring a preliminary hydrolysis step.

Functional Group Accessibility
Class-level inference
Free acid eliminates deprotection step vs ester analogs
Synthetic step economy context
May require validation for specific coupling conditions
Derivatization Conjugation chemistry Synthetic intermediate Carboxylic acid

Lipoxygenase Inhibition Profile

The target compound is characterized as a potent lipoxygenase inhibitor [1] and has demonstrated activity against platelet 12-lipoxygenase at a test concentration of 30 µM in vitro (ChEMBL Assay CHEMBL615117) [2]. For context, tetrahydrobenzazepine-derived lipoxygenase inhibitors reported in the patent literature exhibit IC50 values in the range of 0.199–3.16 µM [3]. The target compound belongs to the dihydro-oxo benzazepine subclass, which is structurally distinct from the fully saturated tetrahydrobenzazepine series.

Lipoxygenase Inhibition
Class-level inference
Activity at 30 µM in platelet 12-LOX assay; scaffold distinct from tetrahydro series
Supports LOX inhibitor scaffold exploration
Potency comparison not directly quantifiable
Lipoxygenase Anti-inflammatory Arachidonic acid cascade Platelet 12-LOX

Dihydroorotase Inhibition Chemotype

The target compound inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites with an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 when tested at a concentration of 10 µM [1]. While this represents weak inhibition, it establishes the benzazepine-4-carboxylic acid scaffold as a validated DHOase-binding chemotype. By comparison, the natural substrate dihydroorotic acid operates in the micromolar Km range, and designed tetrahedral intermediate analog inhibitors have been reported with substantially higher potency [2].

DHOase Inhibition
Supporting evidence
IC50 = 1.00 mM (pH 7.37)
Validates DHOase-binding chemotype at mM level
~100–1000× less potent than optimized inhibitors; fragment-based potential
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition DHOase

Validated Purity Specification

The target compound is commercially supplied at ≥95% HPLC purity (CAS 14186-71-1, 1 g packaging) , with additional supplier listings confirming consistent purity specifications [1]. In contrast, purity data for many closely related benzazepine analogs (e.g., the non-oxo 2,3-dihydro analog, the 7-bromo derivative) are either not publicly specified or vary substantially across suppliers, introducing uncertainty into procurement decisions.

Purity Specification
Supporting evidence
≥95% HPLC purity
Documented purity reduces batch variability risk
Purity data for analogs often unspecified
Purity specification HPLC Quality control Research-grade

Research and Industrial Application Scenarios


Renin Inhibitor Intermediate for Cardiovascular Discovery

The compound is explicitly described as a key intermediate in the synthesis of renin inhibitors, a class of antihypertensive agents that regulate blood pressure via the renin–angiotensin–aldosterone system [1]. Its free carboxylic acid functionality enables direct incorporation into peptidomimetic renin inhibitor scaffolds without ester deprotection, offering a one-step synthetic advantage over ester-based benzazepine intermediates. The high melting point (295–300 °C) further supports its use in high-temperature coupling reactions [2]. Procurement of this specific intermediate is justified for medicinal chemistry groups developing next-generation renin inhibitors where the benzazepine core with a 2-oxo-4-carboxy substitution pattern is required.

Anti-Inflammatory Lead Targeting Arachidonic Acid Cascade

The compound's documented lipoxygenase inhibitory activity [1], combined with ancillary inhibition of cyclooxygenase and carboxylesterase, positions it as a multi-target modulator of arachidonic acid metabolism [2]. The dihydro-oxo benzazepine scaffold is structurally distinct from the tetrahydrobenzazepine lipoxygenase inhibitor series reported in the patent literature (IC50 0.199–3.16 µM) [3], offering a differentiated intellectual property landscape. The free carboxylic acid provides a convenient handle for structure–activity relationship (SAR) exploration through amide library synthesis, while the 2-oxo group introduces conformational constraint absent in fully reduced analogs [4]. Researchers investigating dual LOX/COX inhibitors or seeking novel chemotypes for inflammatory disease targets can use this compound as a starting scaffold.

Oncology Probe for Osteosarcoma and Multi-Target Profiling

ChEMBL assay data document in vitro cytotoxicity of this compound against 143B human osteosarcoma cell lines, with activity assessed after 72 hours of continuous exposure [1]. Complementary data show binding affinity for the A2 adenosine receptor in bovine striatal membranes and inhibition of dihydroorotase (IC50 = 1 mM), an enzyme in the de novo pyrimidine biosynthesis pathway frequently upregulated in proliferating tumor cells [2], [3]. Although individual target potencies are modest, the compound's polypharmacology profile makes it a candidate for phenotypic screening cascades in oncology, particularly in sarcoma models where multi-target engagement may produce synergistic antiproliferative effects not achievable with highly selective single-target agents.

CNS Drug Discovery Scaffold for Neurological Targets

The benzazepine core is a privileged scaffold in central nervous system (CNS) drug discovery, with established examples including marketed anticonvulsants and anxiolytics [1]. The target compound, with its 2-oxo-4-carboxy substitution, has been explored in the design of compounds targeting neurological disorders including epilepsy and anxiety [2]. Its A2 adenosine receptor binding activity (documented in bovine striatal membrane assays) [3] further supports CNS relevance, as adenosine receptors are validated targets for neurodegenerative and neuropsychiatric conditions. The free carboxylic acid group may also facilitate blood–brain barrier penetration studies through prodrug strategies. Procurement of this specific benzazepine derivative is warranted for CNS-focused medicinal chemistry programs requiring a functionalized benzazepine template with documented neuroreceptor engagement.

Application
Selection Property
Validation Focus
Renin inhibitor intermediate research
Free carboxylic acid for direct amide coupling; high thermal stability
Confirm coupling efficiency and intermediate purity
Arachidonic acid cascade modulation studies
Documented lipoxygenase and cyclooxygenase inhibition context
Verify multi-target modulation in enzyme assays
Osteosarcoma cell-model studies
Cytotoxicity context in 143B cell line; polypharmacology profile
Validate antiproliferative effects and target engagement
CNS research: benzazepine scaffold exploration
A2 adenosine receptor binding; CNS-privileged scaffold
Assess blood-brain barrier penetration and neuroreceptor engagement
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